![molecular formula C19H31ClN2O B2722364 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride CAS No. 2418674-46-9](/img/structure/B2722364.png)
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride is a useful research compound. Its molecular formula is C19H31ClN2O and its molecular weight is 338.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Chemical Research Applications
Chemistry and Pharmacology of Opiates : Research on opiates, including studies on stereoisomers and their pharmacological effects, provides a foundation for understanding how structural variations in chemical compounds can influence biological activity. For instance, studies on ohmefentanyl and its stereoisomers have revealed the impact of structural changes on biological activity, emphasizing the importance of cis-3-methyl group, β-hydroxyl group, and β-phenethyl group in the molecule's unique activity (Brine et al., 1997). Such research underscores the potential for detailed structural analysis and modification in the development of pharmacologically active compounds.
Antimicrobial Agents : The investigation of parabens and their environmental impact highlights the broader research context of antimicrobial agents and their fate in aquatic environments. This research sheds light on the environmental persistence and potential health effects of widely used antimicrobial compounds, suggesting avenues for studying similar chemical entities (Haman et al., 2015).
Ethylene Inhibition in Agriculture : The study of 1-methylcyclopropene (1-MCP) and its application in inhibiting ethylene effects in fruits and vegetables presents an example of how chemical compounds can be used to extend the shelf life of agricultural products. This research demonstrates the utility of chemical inhibitors in agricultural settings, offering potential parallels for the application of similar compounds in preserving biological materials (Blankenship & Dole, 2003).
Antioxidant Activities of Phenolic Compounds : The exploration of hydroxycinnamates and their antioxidant activities provides insight into the structure-activity relationships of phenolic compounds. Such studies are essential for understanding how specific structural features of chemical compounds contribute to their biological activities, including antioxidant properties, which can be relevant in designing compounds with desired pharmacological effects (Shahidi & Chandrasekara, 2010).
Properties
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-4-17(15(2)3)18(22)21-12-10-19(14-20,11-13-21)16-8-6-5-7-9-16;/h5-9,15,17H,4,10-14,20H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWPBYLCSRYGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(=O)N1CCC(CC1)(CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

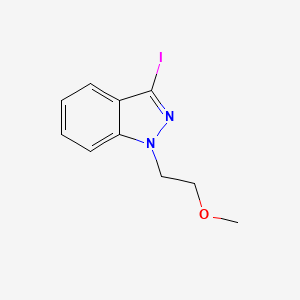
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)
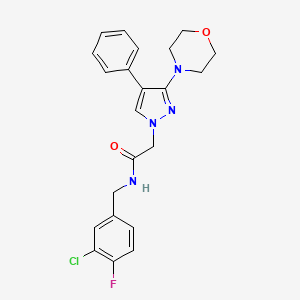

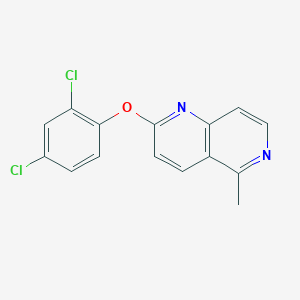
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
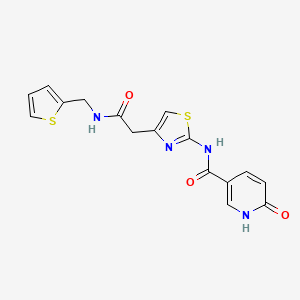
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)
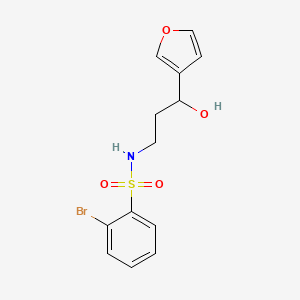
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
